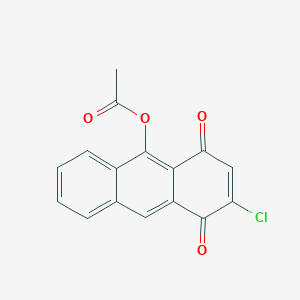
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of 3-chloro-1,4-dioxo-1,4-dihydroanthracene with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
3-Chloro-1,4-dioxo-1,4-dihydroanthracene+Acetic anhydride→3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted anthraquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives.
Applications De Recherche Scientifique
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxo-1,4-dihydroanthracene: Lacks the chlorine and acetate groups but shares the core anthraquinone structure.
2-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate: Similar structure with a chlorine atom at a different position.
9,10-Anthraquinone: A simpler anthraquinone derivative without the chlorine and acetate groups.
Uniqueness
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is unique due to the presence of both chlorine and acetate groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
579492-01-6 |
|---|---|
Formule moléculaire |
C16H9ClO4 |
Poids moléculaire |
300.69 g/mol |
Nom IUPAC |
(3-chloro-1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H9ClO4/c1-8(18)21-16-10-5-3-2-4-9(10)6-11-14(16)13(19)7-12(17)15(11)20/h2-7H,1H3 |
Clé InChI |
QVJMVHDSBQTRJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=CC3=CC=CC=C31)C(=O)C(=CC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


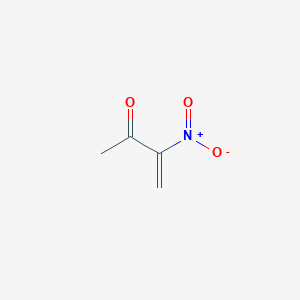
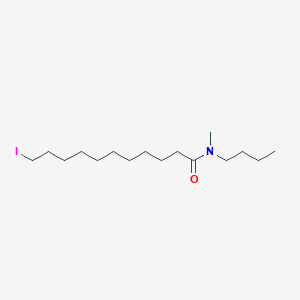
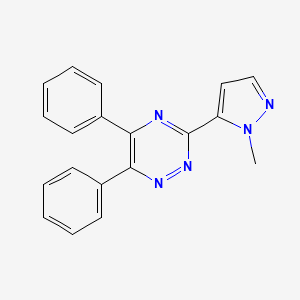
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
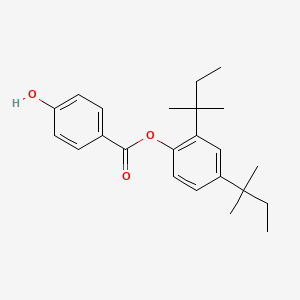
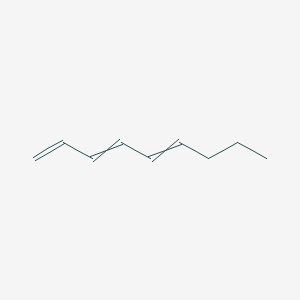
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
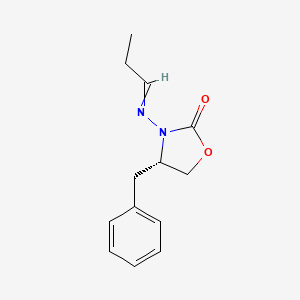
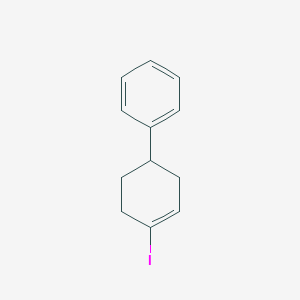

![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
